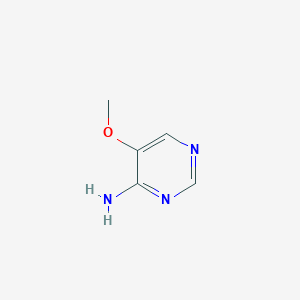
4-(1H-imidazol-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-2-yl)benzonitrile is a compound that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is known for its role in the synthesis of various pharmaceuticals and materials due to its unique chemical properties.
Synthesis Analysis
The synthesis of imidazole derivatives, such as 4-(1H-imidazol-2-yl)benzonitrile, can be achieved through various methods. One approach involves a one-pot, two-step reaction using arylamines, benzonitriles, arylglyoxals, and Meldrum’s acid, which is efficient and catalyst-free, leading to good to excellent yields of the desired products . Another method utilizes a four-component cyclocondensation involving benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate with sulphated yttria as a catalyst . These methods highlight the versatility and efficiency of synthesizing imidazole derivatives.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by spectroscopic techniques such as IR, NMR, and HR-MS . Additionally, the solid-state structure can be determined using single-crystal X-ray diffraction, which provides detailed information about the molecular conformation and intermolecular interactions . Quantum chemical calculations, such as density functional theory (DFT), can also be employed to predict and understand the molecular and spectroscopic features of these compounds .
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions due to their reactive sites. For instance, the benzonitrile group can undergo nucleophilic substitution reactions, while the imidazole ring can engage in coordination with metal ions to form coordination polymers . These reactions are essential for the development of new materials with specific properties, such as photoluminescence, which is observed in some coordination polymers containing imidazole ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of the imidazole ring can confer fluorescent properties to the compound, as seen in hybrids of benzimidazol-2-aminonicotinonitrile and -2-aminoisophthalonitrile, which exhibit intense blue fluorescence . Theoretical calculations can help in understanding the origin of these properties, such as absorption bands and fluorescent quantum yields . Additionally, the crystal structure analysis reveals intermolecular interactions that can affect the compound's solubility, melting point, and other physical properties .
科学的研究の応用
Application Summary
Benzimidazole derivatives, such as 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, are synthesized for various applications due to their interesting biological activity profile .
Method of Application
The preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was described in two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .
Results or Outcomes
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
2. Therapeutic Potential of Imidazole Containing Compounds
Application Summary
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
Method of Application
The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Results or Outcomes
There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
3. Eco-Friendly Synthesis of Benzimidazole Derivatives
Application Summary
A series of mono-substituted benzimidazoles were synthesized by ZnO-NPs via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . The nano-catalyzed method displayed a higher yield, shorter time, and recyclable catalyst .
Method of Application
The preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was described in two steps .
Results or Outcomes
Compound 2a exhibited the highest antioxidant activity among the tested compounds .
4. Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline
Application Summary
The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .
Method of Application
Methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids .
Results or Outcomes
Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
5. Use as Organic Ligands and Functional Materials
Application Summary
Benzimidazoles are used as organic ligands and functional materials due to their various photophysical and photoelectric properties .
Method of Application
The specific methods of application can vary widely depending on the specific use case .
Results or Outcomes
The outcomes can also vary widely, but generally involve the creation of materials with unique properties .
6. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives
Application Summary
A series of mono-substituted benzimidazoles were synthesized by ZnO-NPs via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . The synthesized compounds were characterized and compared with the traditional methods. The nano-catalyzed method displayed a higher yield, shorter time and recyclable catalyst .
Method of Application
The DFT study and antioxidant activity were investigated for benzo[d]imidazole derivatives .
Results or Outcomes
Compound 2a exhibited the highest antioxidant activity among the tested compounds .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(1H-imidazol-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJCKCQDMBPKML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356272 |
Source


|
| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-2-yl)benzonitrile | |
CAS RN |
98298-49-8 |
Source


|
| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














